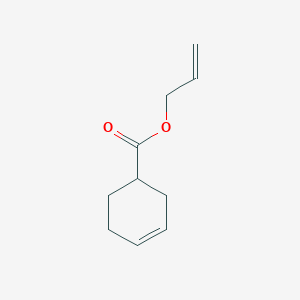
Allyl 3-cyclohexene-1-carboxylate
Cat. No. B8438132
M. Wt: 166.22 g/mol
InChI Key: KXNUPTIZPIQESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426614B2
Procedure details


A three neck flask of 500 mL equipped with a reflux condenser, a thermometer, a stirring device, a dropping funnel and an oil bath was charged with 100.0 g of allyl 3-cyclohexene-1-carboxylate, 2.34 g of methyl hydrogensulfate trioctylammonium, 3.96 g of sodium tungstate dihydrate and 0.45 g of aminomethylphosphonic acid. The flask was heated on the oil bath maintained at 90° C., and 80 ml of 30% aqueous hydrogen peroxide was dropwise added thereto through the dropping funnel in 180 minutes to ripen the solution as it was for 4 hours. The flask was cooled on an ice bath, and surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution. Then, the solution was extracted twice with 200 ml of ethyl acetate. The ethyl acetate solution thus obtained was dried on anhydrous sodium sulfate for a night, and ethyl acetate which was the solvent was removed by means of a rotary evaporator. Then, the residue was refined by a silica gel chromatography filled with 25% hydrous silica gel to obtain 79.6 g of allyl 3,4-epoxycyclohexane-1-carboxylate.

Name
methyl hydrogensulfate trioctylammonium
Quantity
2.34 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.S(OC)(O)(=O)=[O:39].NCP(=O)(O)O>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].OO>[O:39]1[CH:4]2[CH:3]1[CH2:2][CH:1]([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5]2 |f:1.2,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC=CCC1)C(=O)OCC=C
|
|
Name
|
methyl hydrogensulfate trioctylammonium
|
|
Quantity
|
2.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC.S(=O)(=O)(O)OC
|
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
NCP(O)(O)=O
|
|
Name
|
|
|
Quantity
|
3.96 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three neck flask of 500 mL equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated on the oil bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the solution as it was for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled on an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the solution was extracted twice with 200 ml of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate solution thus obtained
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried on anhydrous sodium sulfate for a night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by means of a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with 25% hydrous silica gel
|
Outcomes


Product
Details
Reaction Time |
180 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CC(CCC21)C(=O)OCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 8714.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
